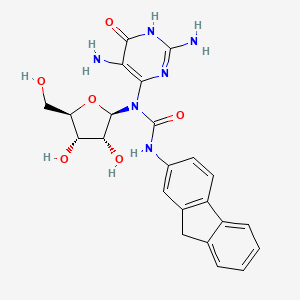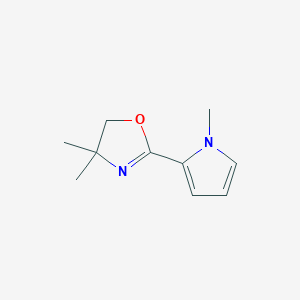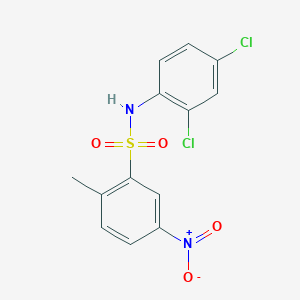![molecular formula C25H35N3O2 B14417947 N,N'-[Acridine-3,6-diylbis(oxyethane-2,1-diyl)]di(butan-1-amine) CAS No. 87040-60-6](/img/structure/B14417947.png)
N,N'-[Acridine-3,6-diylbis(oxyethane-2,1-diyl)]di(butan-1-amine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-[Acridine-3,6-diylbis(oxyethane-2,1-diyl)]di(butan-1-amine) is a chemical compound known for its unique structure and potential applications in various scientific fields. The compound features an acridine core linked to butan-1-amine groups via oxyethane bridges, making it an interesting subject for research in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[Acridine-3,6-diylbis(oxyethane-2,1-diyl)]di(butan-1-amine) typically involves the following steps:
Formation of the Acridine Core: The acridine core can be synthesized through a series of condensation reactions involving anthranilic acid and formaldehyde.
Attachment of Oxyethane Bridges: The oxyethane bridges are introduced by reacting the acridine core with ethylene glycol under acidic conditions.
Introduction of Butan-1-amine Groups: The final step involves the reaction of the intermediate compound with butan-1-amine in the presence of a suitable catalyst, such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N,N’-[Acridine-3,6-diylbis(oxyethane-2,1-diyl)]di(butan-1-amine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butan-1-amine groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Various nucleophiles such as halides or amines under basic conditions.
Major Products Formed
Oxidation: Corresponding oxides of the compound.
Reduction: Reduced forms of the compound with hydrogenated groups.
Substitution: New compounds with substituted nucleophiles.
科学的研究の応用
N,N’-[Acridine-3,6-diylbis(oxyethane-2,1-diyl)]di(butan-1-amine) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the acridine core.
Medicine: Explored for its potential as an anticancer agent, given the known biological activity of acridine derivatives.
Industry: Utilized in the development of advanced materials and dyes.
作用機序
The mechanism of action of N,N’-[Acridine-3,6-diylbis(oxyethane-2,1-diyl)]di(butan-1-amine) involves its interaction with biological molecules. The acridine core can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in the development of anticancer therapies. The oxyethane and butan-1-amine groups enhance the compound’s solubility and facilitate its interaction with cellular targets.
類似化合物との比較
Similar Compounds
- N,N’-[Acridine-3,6-diylbis(1H-1,2,3-triazole-1,4-diylbenzene-3,1-diyl)]bis[3-(diethylamino)propanamide]
- 2,2’-[3,6-Acridinediylbis(oxy)]bis(N,N-diethylethanamine)
Uniqueness
N,N’-[Acridine-3,6-diylbis(oxyethane-2,1-diyl)]di(butan-1-amine) stands out due to its unique combination of an acridine core with oxyethane and butan-1-amine groups. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in research and industry.
特性
CAS番号 |
87040-60-6 |
|---|---|
分子式 |
C25H35N3O2 |
分子量 |
409.6 g/mol |
IUPAC名 |
N-[2-[6-[2-(butylamino)ethoxy]acridin-3-yl]oxyethyl]butan-1-amine |
InChI |
InChI=1S/C25H35N3O2/c1-3-5-11-26-13-15-29-22-9-7-20-17-21-8-10-23(19-25(21)28-24(20)18-22)30-16-14-27-12-6-4-2/h7-10,17-19,26-27H,3-6,11-16H2,1-2H3 |
InChIキー |
RFSNJQPUVJIJKL-UHFFFAOYSA-N |
正規SMILES |
CCCCNCCOC1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)OCCNCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-4-methyl-6-phenylimidazo[1,5-a]pyrimidine](/img/structure/B14417867.png)
![Bis[2,2-bis(hydroxymethyl)butyl] benzene-1,4-dicarboxylate](/img/structure/B14417869.png)
![2-Methyl-1-[2-(2-methylimidazol-1-yl)ethyl]imidazole](/img/structure/B14417872.png)

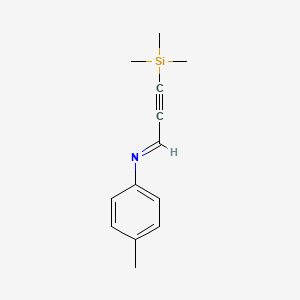
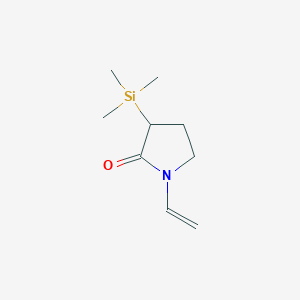
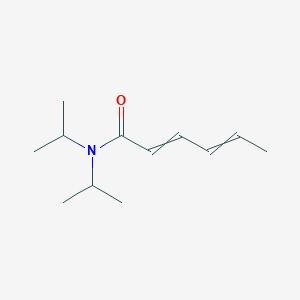
![3-[2-(5-Ethyl-3,6-dihydropyridin-1(2H)-yl)ethyl]-1-methyl-1H-indole](/img/structure/B14417891.png)
![2-Ethylidene-6-[(propan-2-yl)oxy]bicyclo[2.2.1]heptane](/img/structure/B14417896.png)
![S-{3-[Ethanethioyl(methyl)amino]propyl} ethanethioate](/img/structure/B14417909.png)

